molecular formula C18H15FN2O3 B2575255 Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate CAS No. 1207045-65-5

Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate

Cat. No. B2575255
CAS RN: 1207045-65-5
M. Wt: 326.327
InChI Key: ZLXJYWPRIQXBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. It is an important intermediate compound used in the synthesis of various pharmaceuticals and agrochemicals. This compound has gained significant attention in scientific research due to its potential biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate is not fully understood. However, it is believed to exert its biological and pharmacological activities by interacting with specific targets in cells. It has been reported to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of various enzymes involved in cell signaling pathways and metabolic processes.
Biochemical and Physiological Effects:
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate has been reported to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been reported to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. In addition, it has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It has also shown potent biological and pharmacological activities, making it a promising candidate for further research. However, there are also some limitations associated with this compound. It has low solubility in water, which can limit its use in certain experiments. It also requires specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate. One direction is to further explore its potential as a cancer therapy. The compound has shown promising results in inhibiting the growth of cancer cells, and further research is needed to understand its mechanism of action and optimize its efficacy. Another direction is to explore its potential as an antimicrobial agent. The compound has shown potent activity against various bacterial strains and fungi, and further research is needed to evaluate its efficacy and safety in vivo. Additionally, the compound has shown anti-inflammatory activity, and further research is needed to evaluate its potential as a treatment for inflammatory diseases. Finally, further research is needed to optimize the synthesis and handling of the compound to facilitate its use in various experiments.

Synthesis Methods

The synthesis of Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate involves the reaction of 3-fluoroaniline with 8-methoxy-2-chloroquinoline-4-carboxylic acid in the presence of a base and a coupling agent. The reaction proceeds through an amide bond formation followed by esterification to yield the final product. This method has been optimized to obtain high yield and purity of the compound.

Scientific Research Applications

Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate has been extensively studied for its potential biological and pharmacological activities. It has shown promising results in various research areas, including cancer therapy, antimicrobial activity, and anti-inflammatory activity. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown potent antimicrobial activity against various bacterial strains and fungi. In addition, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl 4-(3-fluoroanilino)-8-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-16-8-4-7-13-14(20-12-6-3-5-11(19)9-12)10-15(18(22)24-2)21-17(13)16/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXJYWPRIQXBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.